D-H-Glu-pNA

Description

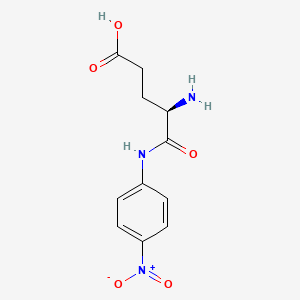

Structure

2D Structure

Properties

Molecular Formula |

C11H13N3O5 |

|---|---|

Molecular Weight |

267.24 g/mol |

IUPAC Name |

(4R)-4-amino-5-(4-nitroanilino)-5-oxopentanoic acid |

InChI |

InChI=1S/C11H13N3O5/c12-9(5-6-10(15)16)11(17)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,17)(H,15,16)/t9-/m1/s1 |

InChI Key |

JXQXNQKTUGNZLD-SECBINFHSA-N |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@@H](CCC(=O)O)N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCC(=O)O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic and Kinetic Analysis of D H Glu Pna Hydrolysis

Enzymatic Hydrolysis Mechanism of the Amide Bond in D-H-Glu-pNA

The enzymatic hydrolysis of this compound involves the cleavage of the amide bond, a reaction catalyzed by various hydrolytic enzymes, particularly proteases and amidases. ebi.ac.ukacs.org This process is fundamental to the action of these enzymes and proceeds through a well-defined mechanism. The core of this mechanism is the nucleophilic attack on the carbonyl carbon of the amide bond. utupub.fi

In a typical serine protease-catalyzed reaction, a catalytic triad (B1167595) of amino acid residues (commonly serine, histidine, and aspartate) in the enzyme's active site facilitates the hydrolysis. The serine residue, activated by the histidine, acts as the nucleophile. It attacks the carbonyl carbon of the glutamate (B1630785) residue in this compound, leading to the formation of a tetrahedral intermediate. utupub.fi This intermediate is stabilized by an "oxyanion hole" within the active site. Subsequently, the amide bond is broken, releasing p-nitroaniline (pNA), which is a colored compound and allows for spectrophotometric monitoring of the reaction. acs.org The glutamate portion of the substrate remains covalently attached to the enzyme as an acyl-enzyme intermediate. utupub.fi This intermediate is then hydrolyzed by a water molecule, which is activated by the histidine residue, regenerating the free enzyme and releasing the glutamate product. utupub.fi

Some enzymes, known as amidase signature (AS) enzymes, utilize a unique Ser-Ser-Lys catalytic triad for amide bond hydrolysis. ebi.ac.uk While the fundamental principle of nucleophilic attack remains the same, the specific residues involved in catalysis differ from the classic serine proteases.

Enzyme-Substrate Recognition and Complex Formation with this compound

The initial and crucial step in the enzymatic hydrolysis of this compound is the specific recognition of the substrate by the enzyme and the formation of a non-covalent enzyme-substrate (ES) complex. solubilityofthings.comnih.gov This recognition is governed by the three-dimensional structures of both the enzyme's active site and the substrate molecule. The "lock-and-key" model, and more accurately the "induced-fit" model, describe this interaction. solubilityofthings.com The active site of the enzyme possesses a specific shape and chemical environment that is complementary to the this compound substrate.

The formation of the ES complex involves various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov The glutamate residue of this compound plays a significant role in this binding. For instance, in enzymes like γ-glutamyl transpeptidase, the γ-glutamyl moiety is specifically recognized. The specificity of the enzyme determines how well this compound fits into the active site. For example, some aminopeptidases show a preference for substrates with an N-terminal glutamate. acs.org The binding of the substrate can induce conformational changes in the enzyme, aligning the catalytic residues optimally for the subsequent chemical reaction. solubilityofthings.com

Quantitative Determination of Kinetic Parameters for this compound

To quantitatively describe the efficiency and mechanism of an enzyme's action on this compound, various kinetic parameters are determined. These parameters provide valuable insights into the enzyme's catalytic power and its affinity for the substrate.

The Michaelis-Menten model is a cornerstone of enzyme kinetics and is widely used to analyze the hydrolysis of this compound. libretexts.orgresearchgate.net This model describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), and two key parameters: the Michaelis constant (K_m) and the maximum reaction rate (V_max).

V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate. nih.gov

K_m (the Michaelis constant) is the substrate concentration at which the reaction rate is half of V_max. nih.govugr.es It is often used as a measure of the enzyme's affinity for the substrate; a lower K_m value generally indicates a higher affinity.

k_cat (the turnover number) represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is calculated as V_max / [E]t, where [E]t is the total enzyme concentration. k_cat is a measure of the enzyme's catalytic efficiency. science.gov

The determination of these parameters typically involves measuring the initial rate of p-nitroaniline production at various concentrations of this compound. The data are then fitted to the Michaelis-Menten equation, often using graphical methods like the Lineweaver-Burk plot or non-linear regression analysis. researchgate.netscielo.br

For example, a kinetic assay of a serine protease from Burkholderia gladioli with a different chromogenic substrate, Z-HPQ-pNA, at 37 °C and pH 7.0, yielded a K_m of 0.44 ± 0.1 mM and a k_cat of 17.8 ± 0.4 s⁻¹. researchgate.net Another study on dipeptidyl peptidase IV determined the K_m for the substrate Gly-Pro-pNA to be 0.25 ± 0.01 mM. scispace.com While these examples use different substrates, the methodology for determining the kinetic parameters is directly applicable to this compound hydrolysis.

Table 1: Michaelis-Menten Kinetic Parameters for Enzymatic Hydrolysis

| Enzyme | Substrate | K_m (mM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | Source |

| Serine Protease (Burkholderia gladioli) | Z-HPQ-pNA | 0.44 | Not Reported | 17.8 | researchgate.net |

| Dipeptidyl Peptidase IV | Gly-Pro-pNA | 0.25 | Not Reported | Not Reported | scispace.com |

| Aminopeptidase (mutant) | Arg-pNA | 2.5 | Not Reported | 10.7 | oup.com |

| β-glucosidase | p-nitrophenyl-β-D-glucopyranoside | 6.28 | 4.59 x 10⁻⁷ (absorbance/sec) | Not Reported | researchgate.net |

Note: The data in this table are from studies using substrates analogous to this compound and are presented for illustrative purposes of typical kinetic values.

While the Michaelis-Menten model is widely used, it relies on the assumption of a steady state, which may not always hold true. Advanced kinetic modeling approaches can provide a more detailed understanding of the reaction progress over time.

Integrated Rate Equations: These equations are derived by integrating the differential rate laws that describe the reaction. acenet.edubyjus.comlumenlearning.com For enzyme kinetics, this can provide a direct relationship between substrate concentration and time, without the need to calculate initial rates. libretexts.orgyoutube.com For a first-order reaction, the integrated rate law is ln([A]t/[A]₀) = -kt, where [A]t is the concentration at time t, [A]₀ is the initial concentration, and k is the rate constant. acenet.edu This approach is particularly useful for analyzing the entire time course of the reaction.

Model-Free Methods: These approaches, also known as progress curve analysis, fit the entire time course of the reaction to a suitable model to extract kinetic parameters. This can be more accurate than relying solely on initial rates, especially when product inhibition or enzyme inactivation occurs. redalyc.org For instance, the Weibull and Elovich models have been used to analyze the kinetics of protein hydrolysis, which can be adapted for this compound. nih.gov These models can account for complex behaviors that are not captured by the simple Michaelis-Menten equation. Some kinetic models also incorporate the concept of a "potential hydrolysis degree" to better describe the hydrolysis of complex substrates. nih.gov

Influence of Physiochemical Modulators on this compound Hydrolysis Kinetics

The rate of enzymatic hydrolysis of this compound is highly sensitive to the surrounding physicochemical environment. Factors such as pH and temperature can significantly impact the enzyme's activity and stability.

pH: Enzymes have an optimal pH at which they exhibit maximum activity. unimas.myresearchgate.net For the hydrolysis of this compound, the optimal pH will depend on the specific enzyme being used. For example, γ-glutamyl transpeptidase shows optimal activity for the hydrolysis of γ-Glu-pNA at a pH of 8.8. jmb.or.kr Deviations from the optimal pH can lead to a decrease in activity. This is because pH affects the ionization state of amino acid residues in the enzyme's active site and of the substrate itself. Changes in ionization can disrupt the proper binding of the substrate and the catalytic mechanism. Extreme pH values can also lead to irreversible denaturation of the enzyme.

Temperature: The rate of enzymatic reactions generally increases with temperature, up to an optimal point. researchgate.netsavemyexams.com This is due to the increased kinetic energy of both the enzyme and substrate molecules, leading to more frequent and energetic collisions. savemyexams.com However, beyond the optimal temperature, the enzyme's activity rapidly decreases due to thermal denaturation. researchgate.netcore.ac.uk The heat disrupts the weak non-covalent bonds that maintain the enzyme's three-dimensional structure, leading to a loss of the active site's conformation and thus, a loss of activity. savemyexams.com For instance, a study on a cellulolytic enzyme found its optimal temperature to be 50°C, with a sharp decline in activity at higher temperatures. researchgate.net The storage temperature can also affect the long-term stability and activity of enzymes. mdpi.com

Table 2: Optimal Conditions for Enzymatic Hydrolysis

| Enzyme Type | Substrate Type | Optimal pH | Optimal Temperature (°C) | Source |

| Cellulolytic Enzyme | Carboxymethylcellulose | 5.0 - 11.0 (broad range) | 50 | researchgate.net |

| Fructosyltransferase | Sucrose | 5.5 | < 35 (for stability) | scielo.br |

| Proteases (Flavourzyme and Papain) | Tilapia Frames | 7.2 | 53 | psu.edu |

| γ-Glutamyl Transpeptidase | γ-Glu-pNA | 8.8 | Not Reported | jmb.or.kr |

Note: This table provides examples of optimal pH and temperature for various enzymes and substrates to illustrate the general principles.

Impact of Ionic Strength and Exogenous Factors

The rate of this compound hydrolysis is significantly influenced by the chemical environment of the reaction, particularly the ionic strength of the solution and the presence of various exogenous molecules that can act as inhibitors or activators.

Impact of Ionic Strength

Ionic strength, primarily determined by the concentration of salts in the solution, can alter the catalytic activity of enzymes by affecting the electrostatic interactions between the enzyme and its substrate, as well as influencing the enzyme's structural stability.

Research on a salt-tolerant γ-glutamyltranspeptidase from Bacillus amyloliquefaciens demonstrated that the hydrolysis activity is maintained and can even be enhanced at high salt concentrations. For instance, the hydrolysis activity of this enzyme was found to be tolerant to NaCl concentrations up to 2.5 M. nih.gov In a study on a GGT from the xerophilic mold Aspergillus sydowii, the effect of varying NaCl concentrations on the hydrolysis of L-γ-glutamyl-p-nitroanilide was systematically evaluated. While this study used the L-isomer, the observed principles are illustrative of the potential impact on D-isomer hydrolysis. The enzyme retained a significant portion of its hydrolytic activity even at high salt concentrations, indicating a high degree of salt tolerance. nih.gov Similarly, the activity of a recombinant GGT from Bacillus licheniformis was strongly enhanced by the chloride salts of Mg²⁺, K⁺, and Na⁺, especially at concentrations exceeding 10 mM. researchgate.net

Interactive Data Table: Effect of NaCl Concentration on Relative Hydrolysis Activity

The following table presents data on the relative hydrolysis activity of a salt-tolerant γ-glutamyl transpeptidase at various concentrations of sodium chloride (NaCl). The data is based on findings for the hydrolysis of L-γ-glutamyl-p-nitroanilide by the GGT from Aspergillus sydowii MA0196. nih.gov

| NaCl Concentration (% w/v) | Relative Hydrolysis Activity (%) |

| 0 | 100 |

| 2.5 | 110 |

| 5 | 115 |

| 10 | 118 |

| 15 | 110 |

| 20 | 105 |

Impact of Exogenous Factors

A variety of external compounds can modulate the hydrolysis of this compound, acting as either inhibitors or activators of the GGT enzyme.

Inhibitors: Several compounds have been identified as inhibitors of GGT-mediated hydrolysis.

OU749: This compound is an uncompetitive inhibitor of the D-GpNA hydrolysis reaction. nih.gov This inhibition pattern indicates that OU749 binds to the covalent γ-glutamyl-enzyme intermediate, preventing the subsequent hydrolysis step. nih.govnih.gov

Acivicin: This is another inhibitor, and its presence leads to an increase in the Km (Michaelis constant) of D-GpNA, suggesting it may interfere with substrate binding. researchgate.net

Glutathione (GSH): Kinetic analyses have shown that GSH acts as a competitive inhibitor with respect to D-GpNA. This suggests that GSH competes for the same γ-glutamyl donor binding site on the enzyme. researchgate.net

Other Amino Acids: L-Glutamine, L-Alanine, and L-Serine have also been shown to inhibit the hydrolysis reaction catalyzed by some bacterial GGTs. koreamed.org

Activators: Certain structural analogs of the inhibitor OU749 have been found to paradoxically accelerate the hydrolysis of D-GpNA.

Analogs with electron-withdrawing groups on the benzosulfonamide ring can act as V-type activators of the hydrolysis reaction. researchgate.netresearchgate.net This means they increase the maximum velocity (Vmax) of the reaction.

The table below summarizes the kinetic parameters for some activators of the D-GpNA hydrolysis reaction.

Interactive Data Table: Kinetic Parameters for Activators of D-GpNA Hydrolysis

This table is based on data from the study of structural analogs of OU749. nih.gov

| Compound | V₀ (mM/min/nM) | V∞ (mM/min/nM) | Kₐct (µM) | Fold Activation |

| Compound 10 | 0.038 ± 0.002 | 0.11 ± 0.01 | 39 ± 11 | 2.8 |

| Compound 11 | 0.038 ± 0.002 | 0.12 ± 0.01 | 48 ± 12 | 3.2 |

| Compound 12 | 0.038 ± 0.002 | 0.12 ± 0.00 | 25 ± 2 | 3.2 |

| Compound 13 | 0.038 ± 0.002 | 0.14 ± 0.00 | 18 ± 2 | 3.7 |

| Compound 14 | 0.038 ± 0.002 | 0.13 ± 0.01 | 38 ± 5 | 3.4 |

| Compound 15 | 0.038 ± 0.002 | 0.11 ± 0.01 | 100 ± 22 | 2.9 |

| Compound 16 | 0.038 ± 0.002 | 0.13 ± 0.01 | 40 ± 8 | 3.4 |

V₀ = maximum velocity at zero activator; V∞ = maximum rate at infinite activator; Kₐct = activation constant.

Methodological Frameworks for D H Glu Pna Based Enzymatic Assays

Design and Optimization of Spectrophotometric Assays Utilizing D-H-Glu-pNA

The successful implementation of this compound in enzymatic assays hinges on the careful design and optimization of the assay conditions. nih.gov This involves considering several factors that can influence enzyme activity and the detection of the product, p-nitroaniline. nih.gov Key variables include buffer composition, pH, temperature, and the concentrations of both the enzyme and the substrate. nih.gov The goal is to establish conditions that ensure the enzyme is stable and operates efficiently, while the resulting signal is robust and reproducible.

The design of experiments (DoE) approach can significantly accelerate the optimization process compared to traditional one-factor-at-a-time methods. nih.gov By systematically varying multiple parameters simultaneously, DoE allows for a comprehensive evaluation of their individual and interactive effects on the assay's performance. nih.gov This leads to a more thorough understanding of the assay's characteristics and the identification of optimal conditions in a shorter timeframe. nih.gov

Continuous kinetic assays are advantageous for monitoring enzymatic reactions in real-time. assayquant.comnih.gov These assays involve the continuous measurement of a signal, in this case, the absorbance of the released p-nitroaniline, over the entire course of the reaction. assayquant.com This provides a detailed view of the reaction progress, allowing for the determination of initial reaction rates and the study of enzyme kinetics. nih.gov

The primary benefit of a continuous assay is the wealth of data points obtained from a single experiment, which enhances the accuracy and precision of the measurements. assayquant.com This format is particularly useful for studying the initial linear phase of the reaction, which is crucial for determining the initial velocity (V₀) of the enzyme. assayquant.com Furthermore, continuous monitoring can reveal complexities in the reaction mechanism, such as substrate inhibition or enzyme inactivation over time. mdpi.com

For this compound-based assays, a spectrophotometer or a microplate reader capable of kinetic readings is required. assayquant.comnih.gov The change in absorbance at a specific wavelength, typically around 405 nm for p-nitroaniline, is recorded at regular intervals. nih.govgoogle.com This allows for the construction of a progress curve (absorbance vs. time), from which the initial rate can be calculated.

Here is an example of a typical setup for a continuous kinetic assay using this compound:

| Component | Description |

| Enzyme | The specific enzyme being assayed (e.g., γ-glutamyltransferase). |

| Substrate | This compound at a concentration suitable for the enzyme's Kₘ. |

| Buffer | A buffer system that maintains a stable pH optimal for the enzyme. |

| Temperature | The reaction is maintained at a constant, optimal temperature. |

| Detection | A spectrophotometer or microplate reader set to measure absorbance at ~405 nm. |

| Data Acquisition | Absorbance readings are taken at regular time intervals (e.g., every 30 seconds). |

A key advantage of continuous assays is their ability to correct for background signals, such as the autofluorescence of compounds, as this background signal typically remains constant over time and can be subtracted from the total signal. assayquant.com

Endpoint assays, in contrast to continuous assays, involve measuring the total amount of product formed after a fixed period. nih.gov The reaction is initiated and allowed to proceed for a predetermined time, after which it is stopped, often by adding a reagent that denatures the enzyme or drastically changes the pH. The concentration of the product, p-nitroaniline, is then measured.

This format is simpler to perform than a continuous assay as it does not require a kinetic plate reader. hcmr.gr A standard spectrophotometer is sufficient to measure the final absorbance. Endpoint assays are particularly useful for high-throughput screening (HTS) where a large number of samples need to be analyzed simultaneously. hcmr.gr

However, a significant drawback of endpoint assays is that they provide only a single data point for each reaction. This can be less accurate if the reaction rate is not linear over the entire incubation period. Factors such as substrate depletion or product inhibition can lead to a decrease in the reaction rate over time, causing the endpoint measurement to underestimate the initial enzyme activity. Therefore, it is crucial to ensure that the reaction is within the linear range for the chosen incubation time.

The following table outlines the general steps for an endpoint assay with this compound:

| Step | Description |

| 1. Reaction Setup | Enzyme, this compound, and buffer are combined in a reaction vessel. |

| 2. Incubation | The reaction is incubated for a fixed time at a specific temperature. |

| 3. Reaction Termination | A stop solution is added to halt the enzymatic reaction. |

| 4. Measurement | The absorbance of the p-nitroaniline product is measured at ~405 nm. |

| 5. Calculation | The enzyme activity is calculated based on the amount of product formed. |

The demand for screening large libraries of compounds, for instance in drug discovery, has driven the integration of enzymatic assays with automated platforms for high-throughput analysis. nih.govresearchgate.net Both continuous and endpoint assays using this compound can be adapted for automation. nih.gov Microplate formats, such as 96-well or 384-well plates, are commonly used in these platforms. thermofisher.com

Automated systems, including liquid handlers and robotic arms, can perform the repetitive tasks of dispensing reagents, mixing, and transferring plates to the reader, thereby increasing throughput and reducing manual errors. researchgate.net For continuous assays, automated plate readers can be programmed to take kinetic readings from multiple wells simultaneously. assayquant.com For endpoint assays, the addition of the stop solution and the final absorbance reading can also be automated.

The integration of this compound assays with automated platforms offers several advantages:

Increased Throughput: A large number of samples can be processed in a shorter amount of time. nih.gov

Improved Reproducibility: Automation minimizes the variability associated with manual pipetting and timing.

Reduced Reagent Consumption: Miniaturization of the assay in microplates reduces the volume of expensive reagents required. thermofisher.com

Challenges in automating these assays include ensuring proper mixing in small volumes and preventing evaporation, especially during long incubation times. These issues are often addressed through specialized plate designs and sealing techniques.

Quantitative Measurement of Enzyme Activity with this compound

Accurate quantification of enzyme activity is essential for understanding enzyme function and for various applications, such as clinical diagnostics and drug development. wikipedia.org this compound provides a convenient tool for this purpose, and several methodological approaches can be employed to ensure the reliability of the measurements.

The most common method for determining enzyme activity is the initial rate method. davidson.eduucalgary.ca This approach involves measuring the rate of the reaction at the very beginning, when the substrate concentration is high and the product concentration is negligible. nih.gov Under these conditions, the reaction rate is directly proportional to the enzyme concentration, assuming the substrate concentration is saturating.

To determine the initial rate, the concentration of the product (p-nitroaniline) is plotted against time, and the initial linear portion of the curve is identified. nih.gov The slope of this linear region represents the initial velocity (V₀) of the reaction. nih.gov It is crucial to use a substrate concentration that is significantly higher than the enzyme's Michaelis-Menten constant (Kₘ) to ensure that the enzyme is saturated with the substrate and the reaction rate is at its maximum (Vₘₐₓ). researchgate.net

The following table summarizes the key principles of the initial rate method:

| Principle | Description |

| High Substrate Concentration | Ensures the enzyme is working at or near its maximum capacity. researchgate.net |

| Initial Time Points | Measurements are taken before significant substrate depletion or product inhibition occurs. nih.gov |

| Linear Range | The rate is calculated from the linear portion of the product formation curve. |

| Proportionality | The initial rate is directly proportional to the active enzyme concentration. |

One challenge with the initial rate method is that for chromogenic substrates with low solubility, like some p-nitroaniline derivatives, achieving a substrate concentration much higher than Kₘ may not be feasible. nih.gov

When working with low substrate concentrations, where the initial rate is not constant and decreases as the substrate is consumed, an integrated rate equation approach can be more accurate. nih.govresearchgate.net This method, also known as progress curve analysis, involves analyzing the entire reaction progress curve, not just the initial linear portion. nih.gov

An integrated strategy combines the classical initial rate method with kinetic analysis of the reaction curve using appropriate integrated rate equations. researchgate.net This approach is particularly valuable when substrate concentrations are comparable to or lower than the Kₘ value. nih.gov By fitting the entire progress curve data to a suitable kinetic model, it is possible to determine the enzyme's kinetic parameters, such as Vₘₐₓ and Kₘ, from a single experiment. nih.gov

This integrated strategy has been successfully applied to measure the activity of γ-glutamyltransferase (GGT) using γ-glutamyl p-nitroaniline (GGPNA) at concentrations as low as 0.12 mmol/L. nih.govresearchgate.net The method involves defining a "switch cutoff" based on the percentage of substrate consumption. nih.gov Below this cutoff, the classical initial rate is used, and above it, the maximal reaction rate is estimated using an improved integrated method and then converted into an initial rate. researchgate.net

This approach expands the linear range of the assay and improves its practical efficiency, especially for automated analysis in clinical laboratories where substrates may have low solubility or cause inhibition at higher concentrations. nih.gov

Mitigation of Assay Specificity Challenges and Background Interference

Enzymatic assays utilizing chromogenic substrates like this compound are powerful tools, but their accuracy hinges on addressing potential issues with specificity and background interference. The liberation of p-nitroaniline (pNA), which is quantified spectrophotometrically, can be influenced by factors other than the target enzyme's activity. rsc.orgnih.gov Therefore, a robust methodological framework must include strategies to identify and mitigate these challenges.

Assay Specificity A primary challenge is ensuring that the measured activity is solely attributable to the enzyme of interest. Non-specific substrate cleavage can arise from contaminating enzymes in a sample, particularly in complex biological matrices like cell lysates or soil extracts. nih.gov For instance, while this compound is designed for a specific protease, other proteases with overlapping substrate specificity might also hydrolyze it. nih.gov To address this, researchers often employ specific inhibitors for the target enzyme. A significant reduction in pNA release in the presence of the inhibitor confirms that the activity is predominantly from the intended enzyme.

Background Interference Background interference can artificially inflate or decrease the measured absorbance, leading to inaccurate quantification of enzymatic activity. Key sources of interference include:

Non-Enzymatic Substrate Hydrolysis: The this compound substrate can undergo spontaneous hydrolysis, especially under non-physiological pH conditions or elevated temperatures. illinois.eduillinois.edu For example, the use of NaOH to stop a reaction can sometimes induce abiotic hydrolysis of pNA-linked substrates. illinois.edu

Matrix Interference: The sample matrix itself can contain compounds that absorb light at the same wavelength as pNA (typically 380-410 nm). europa.eu In soil analyses, for instance, dissolved organic matter can impart a dark color to the assay solution, interfering with absorbance readings. illinois.edu Similarly, assays conducted in non-conventional media like ionic liquids require specific strategies to ensure the transparency of the enzyme solution. nih.gov

Product Sorption: The liberated p-nitroaniline can be adsorbed by components within the sample matrix, such as soil particles. illinois.edu This "pNA sorption" leads to an underestimation of the true enzymatic activity because not all of the product is available for detection in the supernatant. illinois.eduillinois.edu

Mitigation Strategies A multi-faceted approach involving carefully designed controls and assay optimization is essential to minimize interference.

Comprehensive Blanks and Controls: The use of appropriate blanks is critical for correcting raw absorbance data. A standard protocol often includes multiple types of controls. illinois.eduillinois.edueuropa.eu

Sample Blank: A control containing the sample but no this compound substrate is used to correct for the intrinsic color of the sample matrix. illinois.edu

Substrate Blank: A control with the substrate in buffer but without the enzyme sample accounts for non-enzymatic hydrolysis.

Product Recovery Control: To quantify and correct for product sorption, a known concentration of pNA standard is added to a sample blank. illinois.eduillinois.edu The recovery rate is then used to adjust the final activity calculation.

Assay Optimization: Optimizing reaction conditions can enhance the signal-to-noise ratio. This includes adjusting pH, temperature, and incubation time to maximize the specific enzymatic rate while minimizing non-specific substrate breakdown. researchgate.netmdpi.commdpi.com

Sample Pre-treatment: Simple steps like centrifuging the sample after incubation can help remove particulates and clarify the supernatant before spectrophotometric reading, reducing light scatter and color interference. europa.eu

The following table summarizes common challenges and the corresponding corrective measures.

| Challenge | Description | Mitigation Strategy | Reference |

|---|---|---|---|

| Non-Specific Cleavage | Hydrolysis of the substrate by enzymes other than the target enzyme. | Use of specific enzyme inhibitors to confirm activity source. | nih.govnih.gov |

| Matrix Color | Intrinsic color of the sample (e.g., from dissolved organic matter) interferes with pNA absorbance reading. | Inclusion of a "sample blank" (sample without substrate) for background subtraction. | illinois.edu |

| Abiotic Hydrolysis | Spontaneous breakdown of the this compound substrate due to chemical conditions (e.g., high pH). | Inclusion of a "substrate blank" (substrate without sample) to measure and subtract non-enzymatic pNA release. | illinois.eduillinois.edu |

| Product Sorption | The product (p-nitroaniline) adsorbs to components of the sample matrix, reducing its measured concentration. | Use of a "pNA recovery" control (sample spiked with known pNA concentration) to calculate a correction factor. | illinois.eduillinois.edu |

Complementary Analytical Techniques for Hydrolysis Product Validation (e.g., LC-MS)

While spectrophotometric assays are valuable for high-throughput screening, their reliability can be compromised by the interferences previously discussed. rsc.org Therefore, complementary analytical techniques are often employed to validate the results by providing a more specific and accurate quantification of the hydrolysis product, p-nitroaniline.

High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For pNA-based assays, an HPLC method can physically separate the p-nitroaniline product from the unreacted this compound substrate, as well as from interfering compounds within the matrix, before detection. rsc.org

A typical validation workflow involves:

Terminating the enzymatic reaction.

Centrifuging the sample to pellet solids.

Injecting the supernatant into an HPLC system.

Research has demonstrated the development of robust HPLC methods for pNA quantification. rsc.org For example, a method using a C18 reversed-phase column with an isocratic mobile phase can achieve excellent separation and quantification in a short analysis time. rsc.org The validation of such methods according to established guidelines demonstrates high performance in terms of:

Linearity: A linear relationship between concentration and detector response (R² values often >0.999). rsc.org

Accuracy and Precision: High accuracy and low relative standard deviation (RSD < 2%) for repeated measurements. rsc.org

Limit of Detection (LOD): The ability to detect very low concentrations of pNA, enhancing assay sensitivity. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) For the highest level of specificity and sensitivity, LC is coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This technique combines the superior separation of LC with the precise mass-based detection of MS, making it the gold standard for analyte quantification in complex biological matrices. mdpi.com

The general strategy for validating the hydrolysis of this compound using LC-MS/MS would involve:

Separation: The reaction mixture is injected into an LC system, where p-nitroaniline is chromatographically separated from other components.

Ionization: The pNA molecule is ionized, typically using electrospray ionization (ESI).

Detection: The ionized molecule is detected based on its unique mass-to-charge ratio (m/z). In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and a resulting fragment ion is monitored, a process known as Multiple Reaction Monitoring (MRM). This provides exceptional specificity, as it is highly unlikely that an interfering compound will have the same retention time, parent mass, and fragment mass as pNA.

LC-MS/MS methods undergo rigorous validation to assess parameters like linearity, accuracy, precision, recovery, and matrix effects to ensure reliable quantification. nih.govmdpi.com

The following table provides a comparison of the analytical techniques used for validating this compound hydrolysis.

| Technique | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Spectrophotometry | Measures absorbance of colored product (pNA) at a specific wavelength. | Simple, rapid, inexpensive, suitable for high-throughput screening. | Susceptible to colorimetric and chemical interference; lower specificity. | nih.gov |

| HPLC-UV | Physical separation of pNA from substrate and interferents via chromatography, followed by UV absorbance detection. | Greatly improved specificity over spectrophotometry; accurate quantification. | Requires more expensive equipment and longer analysis time per sample. | rsc.org |

| LC-MS/MS | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Highest specificity and sensitivity; considered a gold standard for quantification in complex matrices. | High instrument cost, complex method development, lower throughput. | nih.govnih.gov |

Substrate Specificity Profiling and Enzyme Target Identification Using D H Glu Pna

Characterization of Enzyme Selectivity for D-H-Glu-pNA and Analogous pNA Substrates

The selectivity of an enzyme for a particular substrate is a fundamental characteristic that defines its biological function. The use of this compound and its analogs, such as those containing the L-enantiomer (L-H-Glu-pNA) or other amino acids, allows for a precise characterization of enzyme selectivity. Enzymes that show a preference for cleaving peptide bonds at the carboxyl side of glutamic acid residues are known as glutamyl endopeptidases. nih.gov

Typically, proteases exhibit high stereospecificity, meaning they preferentially bind and cleave substrates containing L-amino acids, which are the common building blocks of proteins in most living organisms. quora.comnih.gov Therefore, this compound is generally expected to be a poor substrate for most standard proteases. However, its utility lies in identifying enzymes with unusual or broad specificity, or those originating from organisms, like bacteria, that utilize D-amino acids in their metabolism, for instance, in their peptidoglycan cell walls. nih.gov

Studies comparing the hydrolysis of D- and L-amino acid-pNA substrates often reveal a stark difference in reaction rates. For example, an enzyme might efficiently hydrolyze L-Glu-pNA while showing negligible or significantly reduced activity towards this compound. This differential activity is a direct measure of the enzyme's stereoselectivity. Some enzymes, like glutamate (B1630785) racemase, are specifically involved in the interconversion between L-Glu and D-Glu, highlighting the biological relevance of D-amino acids. nih.gov The comparative hydrolysis rates of various pNA substrates by a hypothetical glutamyl endopeptidase are illustrated in the table below, showcasing typical selectivity.

Table 1: Hypothetical Relative Hydrolysis Rates of Various pNA Substrates by a Stereospecific Glutamyl Endopeptidase

| Substrate | Relative Hydrolysis Rate (%) | Enzyme Specificity Indicated |

|---|---|---|

| L-H-Glu-pNA | 100 | High specificity for L-Glutamic acid |

| L-H-Asp-pNA | 15 | Lower specificity for Aspartic acid |

| This compound | <1 | High stereospecificity (L-preference) |

| L-H-Ala-pNA | <1 | No activity towards neutral amino acids |

| L-H-Arg-pNA | <1 | No trypsin-like activity |

Structural Determinants of this compound Specificity by Various Enzymes

The specificity of an enzyme for a substrate like this compound is dictated by the three-dimensional architecture of its active site. slideshare.net The precise arrangement of amino acid residues within the binding pockets creates a microenvironment that is either favorable or unfavorable for substrate binding and catalysis.

The interaction between a protease and its substrate is described by the Schechter and Berger nomenclature, where substrate residues are labeled Pn...P2-P1, and the corresponding enzyme binding sites are labeled Sn...S2-S1. nih.gov The P1 residue, which is D-Glutamic acid in this compound, is a primary determinant of specificity for many proteases. nih.gov

The S1 binding pocket of glutamyl endopeptidases is specifically adapted to accommodate the glutamyl residue. This pocket often contains positively charged or polar amino acid residues that can form favorable electrostatic interactions with the negatively charged carboxyl group of the Glu side chain. nih.gov For example, in some glutamyl endopeptidases, a "histidine triad" has been identified that creates a positive charge to compensate for the negative charge of the substrate's P1-Glu residue. nih.gov The size and shape of the S1 pocket are also crucial; it must be large enough to fit the Glu side chain but shaped to exclude bulkier or differently shaped residues. mdpi.com

Table 2: General Determinants of Substrate Specificity in Protease Binding Pockets

| Binding Pocket | Interacting Substrate Residue | Primary Role in Specificity | Example for Glu-Specific Proteases |

|---|---|---|---|

| S1 | P1 (e.g., Glu) | Primary determinant of cleavage site. nih.gov | Contains basic/polar residues (e.g., His, Arg) to bind the acidic Glu side chain. nih.gov |

| S2 | P2 | Fine-tunes specificity; often prefers hydrophobic or specific charged residues. wur.nl | May prefer small or flexible residues to allow proper positioning of P1-Glu. |

| S1' | P1' | Influences cleavage efficiency; can have strong preferences. nih.gov | Varies widely; some enzymes have a preference for hydrophobic residues at this position. nih.gov |

The stereochemical configuration of the P1 amino acid is a critical factor for enzyme recognition. Most proteases have evolved to process L-amino acids, and their active sites are chiral environments that can distinguish between D- and L-enantiomers. quora.com This is analogous to a left-handed glove not fitting a right hand. quora.com

The inability of most standard proteases to hydrolyze this compound stems from steric hindrance and improper positioning of the substrate in the active site. The D-configuration places the glutamic acid side chain and the peptide backbone in an orientation that prevents the key catalytic residues of the enzyme from aligning correctly with the scissile bond. quora.commdpi.com

However, the existence of D-amino acids in nature, particularly in microorganisms, implies the existence of enzymes capable of processing them. nih.gov The use of this compound can, therefore, be a powerful screening tool to discover novel enzymes with D-aminopeptidase or D-endopeptidase activity. Such enzymes would possess a uniquely structured active site capable of accommodating the D-stereoisomer. Studies using nanozymes have also shown that catalysts can be designed to exhibit stereoselectivity, preferentially binding either D- or L-amino acid substrates. mdpi.com

Comparative Analysis of this compound with Other Chromogenic Peptidyl Substrates for Specificity

To fully understand an enzyme's specificity, its activity is often tested against a panel of different chromogenic substrates. jmb.or.krhaemochrom.de This comparative analysis helps to create a "specificity profile" or "fingerprint" for the enzyme. capes.gov.brtandfonline.com this compound is a valuable component of such a panel because it specifically tests for two key properties: the preference for an acidic residue at P1 and stereospecificity.

For instance, when characterizing a newly discovered protease, a panel of substrates might include:

Bz-Arg-pNA or H-D-Phe-Pip-Arg-pNA : To test for trypsin-like activity (cleavage after basic residues). jmb.or.krnih.gov

Suc-Ala-Ala-Pro-Phe-pNA : To test for chymotrypsin-like activity (cleavage after large hydrophobic residues).

L-H-Glu-pNA : To test for canonical glutamyl endopeptidase activity. google.com

This compound : To test for stereospecificity and non-canonical activity.

If an enzyme hydrolyzes L-H-Glu-pNA but not the other substrates, it can be classified as a highly specific glutamyl endopeptidase. If it hydrolyzes both L-H-Glu-pNA and this compound, it indicates a lack of stereospecificity, a rare and noteworthy characteristic. If it shows no activity on any substrate, it may have a different specificity not covered by the panel or may not be a protease. This systematic approach is crucial for accurate enzyme classification. haemochrom.descbt.com

Table 3: Example Substrate Panel for Protease Specificity Profiling

| Substrate | P1 Residue | Target Enzyme Class (Primary Specificity) |

|---|---|---|

| Suc-Ala-Ala-Pro-Phe-pNA | Phenylalanine (Phe) | Chymotrypsin-like |

| Bz-Ile-Glu-Gly-Arg-pNA | Arginine (Arg) | Trypsin-like nih.gov |

| Val-Leu-Lys-pNA | Lysine (B10760008) (Lys) | Plasmin-like nih.gov |

| L-H-Glu-pNA | L-Glutamic Acid (L-Glu) | Glutamyl Endopeptidase |

| This compound | D-Glutamic Acid (D-Glu) | Stereospecificity Probe / D-Protease |

Applications in Enzyme Classification and Activity Fingerprinting

The data generated from substrate panels, including this compound, can be used to create enzyme "activity fingerprints." capes.gov.brnih.gov This approach involves measuring the reaction rates of an enzyme or a complex biological sample (like serum or a cell lysate) with a diverse array of substrates. tandfonline.comd-nb.info The resulting pattern of activities is highly characteristic and can be used for several applications:

Enzyme Classification : By comparing the activity fingerprint of an unknown enzyme to those of known enzymes, it can be rapidly classified. capes.gov.br

Quality Control : Fingerprinting can be used to ensure batch-to-batch consistency of commercial enzyme preparations. capes.gov.brd-nb.info

Enzyme Discovery : Screening environmental or biological samples with a substrate array can help in the discovery of novel enzymes with desired specificities. capes.gov.br

In this context, this compound acts as a highly specific probe. A positive signal with this substrate in a fingerprinting assay would be a strong indicator of the presence of an unusual enzymatic activity, warranting further investigation. The use of such structurally and stereochemically diverse substrate libraries provides a powerful, high-throughput method for functional enzyme analysis. nih.gov

Applications of D H Glu Pna in Enzyme Inhibitor Discovery and Screening

Design and Implementation of In Vitro Enzyme Inhibitor Screening Assays with D-H-Glu-pNA

In vitro enzyme inhibitor screening assays using this compound are designed to identify compounds that can modulate the activity of specific enzymes. The fundamental principle of these assays is the measurement of the rate of p-nitroaniline (pNA) release from this compound, which is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of pNA production decreases, providing a clear and measurable signal for inhibitory activity.

The design of these assays involves several key steps. Initially, optimal conditions for the enzymatic reaction are established, including buffer pH, temperature, and the concentrations of both the enzyme and the this compound substrate. These conditions are optimized to ensure a robust and reproducible signal. Once the assay conditions are set, a library of potential inhibitor compounds is screened. Each compound is incubated with the enzyme and this compound, and the resulting absorbance at 405 nm is measured over time to determine the rate of reaction. sigmaaldrich.comnih.gov A reduction in the rate of pNA formation compared to a control reaction without the inhibitor indicates that the compound has inhibitory properties. sigmaaldrich.com

This compound and its analogs are particularly useful for screening inhibitors of specific enzyme classes, including peptidases, transglutaminases, and dipeptidyl peptidase-IV (DPP-IV).

Peptidases: Peptidases are enzymes that cleave peptide bonds in proteins. Chromogenic substrates like this compound are valuable tools for identifying peptidase inhibitors. nih.gov For instance, in the study of dipeptidyl peptidase IV (DPP-IV), a type of serine protease, substrates such as Gly-Pro-pNA are commonly used. sigmaaldrich.commedchemexpress.comrsc.org The assay measures the release of p-nitroaniline (pNA) upon cleavage of the substrate by DPP-IV. sigmaaldrich.comnih.gov A decrease in the rate of pNA release in the presence of a test compound indicates inhibition of the peptidase. sigmaaldrich.com

Transglutaminases (TGs): Transglutaminases are enzymes that catalyze the formation of an isopeptide bond between a glutamine residue and a lysine (B10760008) residue. While direct use of this compound for TG screening is less common, the principles of using chromogenic or fluorogenic substrates to identify inhibitors are the same. Assays are designed to detect the cross-linking activity of TGs, and inhibitors are identified by a reduction in this activity. mdpi.comsemanticscholar.orgplos.org Screening of peptide libraries has been instrumental in identifying specific substrate sequences for different transglutaminase isozymes. mdpi.comresearchgate.net

Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV is a key therapeutic target for type 2 diabetes. nih.govmdpi.com Inhibitors of this enzyme prolong the action of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion. nih.govphcogj.com Chromogenic substrates like Gly-Pro-pNA are widely used in screening assays for DPP-IV inhibitors. sigmaaldrich.commedchemexpress.comrsc.orgmdpi.comcaymanchem.com These assays are adaptable to a high-throughput format, allowing for the rapid screening of large compound libraries to identify potential drug candidates. caymanchem.com

Determination of Inhibitor Potency (IC50) and Inhibition Constants (K_i)

Once potential inhibitors are identified through initial screening, their potency is quantified using parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (K_i).

The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. To determine the IC50, a series of experiments are conducted with varying concentrations of the inhibitor while keeping the enzyme and this compound concentrations constant. The resulting data of enzyme activity versus inhibitor concentration is plotted to generate a dose-response curve, from which the IC50 value can be calculated. rsc.orgacs.org It is important to note that IC50 values can be influenced by experimental conditions, such as the substrate concentration. youtube.comchemrxiv.org

The inhibition constant (K_i) is a more absolute measure of inhibitor potency, representing the dissociation constant of the enzyme-inhibitor complex. youtube.comresearchgate.net A lower K_i value indicates a higher affinity of the inhibitor for the enzyme. The K_i value can be determined from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis-Menten constant (K_m) of the enzyme for its substrate. youtube.com For competitive inhibitors, the relationship is expressed as:

K_i = IC50 / (1 + [S]/K_m)

Where:

[S] is the concentration of the substrate (this compound)

K_m is the Michaelis-Menten constant

This calculation allows for a more standardized comparison of inhibitor potencies across different studies and assay conditions. youtube.comresearchgate.net

| Parameter | Description | Determination Method |

|---|---|---|

| IC50 | Concentration of inhibitor that reduces enzyme activity by 50%. rsc.orgacs.org | Plotting enzyme activity against a range of inhibitor concentrations. |

| K_i | Inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. youtube.comresearchgate.net | Calculated from the IC50 value using the Cheng-Prusoff equation, requiring the substrate concentration and the enzyme's K_m. youtube.com |

Elucidation of Enzyme Inhibition Mechanisms using this compound

Understanding the mechanism by which an inhibitor interacts with an enzyme is crucial for drug development. This compound-based assays can be used to elucidate the mechanism of enzyme inhibition, which can be broadly categorized as competitive, non-competitive, uncompetitive, or mixed. patsnap.comnumberanalytics.com

The mechanism of inhibition is typically determined by performing kinetic studies where the initial reaction rates are measured at various concentrations of both the substrate (this compound) and the inhibitor. The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) or the Dixon plot. researchgate.net

Competitive Inhibition: A competitive inhibitor binds to the active site of the enzyme, competing with the substrate. patsnap.comlibretexts.org In a Lineweaver-Burk plot, this is observed as an increase in the apparent K_m (the x-intercept becomes less negative) with no change in the V_max (the y-intercept remains the same).

Non-competitive Inhibition: A non-competitive inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, affecting the enzyme's catalytic efficiency but not its substrate binding. numberanalytics.comlibretexts.org This results in a decrease in V_max (the y-intercept increases) with no change in K_m (the x-intercept remains the same) on a Lineweaver-Burk plot.

Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate complex. patsnap.comlibretexts.org This leads to a decrease in both V_max and K_m, resulting in parallel lines on a Lineweaver-Burk plot for different inhibitor concentrations.

Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both V_max and K_m. patsnap.com

By analyzing how the kinetic parameters change in the presence of the inhibitor, researchers can deduce the specific mechanism of action, providing valuable insights for the optimization of the inhibitor's structure and function. researchgate.netmdpi.com

| Inhibition Mechanism | Effect on V_max | Effect on K_m | Lineweaver-Burk Plot Characteristics |

|---|---|---|---|

| Competitive | Unchanged | Increases | Lines intersect on the y-axis. |

| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis. |

| Uncompetitive | Decreases | Decreases | Lines are parallel. |

| Mixed | Decreases | Increases or Decreases | Lines intersect in the second or third quadrant. |

Advancements in High-Throughput Screening Methodologies Leveraging this compound

The simplicity and reliability of assays using this compound and similar chromogenic or fluorogenic substrates have made them highly amenable to high-throughput screening (HTS). drugtargetreview.comnih.gov HTS allows for the rapid testing of thousands to millions of compounds, significantly accelerating the initial stages of drug discovery. drugtargetreview.compnas.orgoup.com

Advancements in HTS methodologies leveraging substrates like this compound include:

Miniaturization: Assays are now routinely performed in 96-, 384-, or even 1536-well microplates, drastically reducing the required volumes of reagents and test compounds and lowering costs. nih.govmdpi.com

Automation: Robotic systems handle the dispensing of liquids, incubation, and plate reading, increasing throughput and reproducibility while minimizing human error. oup.com

Droplet-Based Microfluidics: This technology enables the encapsulation of individual reactions in picoliter to nanoliter-sized droplets, allowing for millions of individual assays to be performed in a short amount of time with minimal reagent consumption. mdpi.com This has been particularly impactful in the screening of enzyme libraries for improved variants. mdpi.com

Label-Free Detection Methods: While this compound is a labeled substrate, the field is also moving towards label-free detection methods to avoid potential interference from the label itself. However, the principles of HTS developed with labeled substrates remain highly relevant. mdpi.com

These technological advancements, combined with the robustness of enzyme assays utilizing substrates like this compound, have created a powerful platform for the efficient discovery of novel enzyme inhibitors. oup.commdpi.com

Future Perspectives and Innovations in D H Glu Pna Research

Rational Design and Synthesis of Modified D-H-Glu-pNA Analogs for Enhanced Properties

The rational design and synthesis of novel this compound analogs offer a promising avenue for overcoming the limitations of the parent molecule and tailoring its properties for specific applications. By systematically modifying the chemical structure of this compound, researchers can aim to improve key parameters such as substrate specificity, kinetic properties, and stability.

Key areas of focus for modification include:

Alterations to the Glutamyl Moiety: Modifications to the glutamyl portion of the molecule can influence its recognition and binding by GGT. Introducing different substituents could enhance affinity and specificity for particular GGT isoforms.

Modifications of the p-Nitroaniline Group: While p-nitroaniline serves as an effective chromogenic leaving group, alternative chromophores or fluorophores could be incorporated to develop substrates with different detection wavelengths or enhanced sensitivity. This could lead to the development of fluorometric assays with lower limits of detection.

Introduction of Spacer Arms or Linkers: The incorporation of spacer arms between the glutamyl and p-nitroaniline moieties could be explored to optimize the substrate's interaction with the enzyme's active site.

The table below summarizes potential modifications and their expected impact on the properties of this compound analogs.

| Modification Strategy | Target Moiety | Potential Enhancement |

| Introduction of hydrophobic/hydrophilic groups | Glutamyl | Altered substrate specificity and solubility |

| Replacement of nitro group | p-Nitroaniline | Shift in absorption wavelength, development of fluorescent analogs |

| Esterification of the carboxyl group | Glutamyl | Increased cell permeability for in vivo studies |

| Introduction of a polyethylene glycol (PEG) linker | Between Glutamyl and pNA | Improved solubility and pharmacokinetic properties |

These rationally designed analogs can be synthesized using modern organic chemistry techniques and subsequently screened for their enzymatic and photophysical properties.

Development of Multifunctional and Multiplexed Assays Incorporating this compound

The development of multifunctional and multiplexed assays represents a significant step forward in enzyme analysis. By integrating this compound or its novel analogs with other detection technologies, it is possible to simultaneously measure multiple enzymatic activities or cellular parameters from a single sample.

Potential approaches include:

Combination with other enzyme substrates: this compound could be used in conjunction with substrates for other enzymes that release different colored or fluorescent products, allowing for the simultaneous measurement of multiple enzyme activities in a single well of a microplate.

Integration with cell-based assays: this compound-based assays can be combined with assays for cell viability, apoptosis, or proliferation to provide a more comprehensive understanding of cellular responses to various stimuli.

Development of biosensors: Immobilizing GGT on a solid support and using this compound as a substrate could form the basis of a biosensor for the detection of GGT inhibitors or activators in high-throughput screening formats.

The following table illustrates a hypothetical multiplexed assay design.

| Analyte 1 | Substrate 1 | Detection Wavelength 1 | Analyte 2 | Substrate 2 | Detection Wavelength 2 |

| GGT Activity | This compound | 405 nm | Alkaline Phosphatase Activity | p-Nitrophenyl Phosphate (pNPP) | 405 nm (endpoint vs. kinetic) |

| GGT Activity | Fluorescent this compound analog | Ex/Em: 485/520 nm | Caspase-3 Activity | Ac-DEVD-AMC | Ex/Em: 360/460 nm |

Integration of this compound Studies with Computational Enzymology Approaches

Computational enzymology provides powerful tools to investigate enzyme-substrate interactions at an atomic level. By integrating experimental data from this compound studies with computational modeling, researchers can gain deeper insights into the catalytic mechanism of GGT and guide the rational design of new substrates and inhibitors.

Key computational approaches include:

Molecular Docking: Simulating the binding of this compound and its analogs to the active site of GGT can predict binding affinities and orientations, helping to explain differences in substrate specificity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the enzyme-substrate complex, revealing conformational changes that occur during the catalytic cycle.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: These hybrid methods can be used to model the chemical reaction itself, providing detailed information about the transition state and the energetic barriers of the reaction.

Data from these computational studies can be used to generate hypotheses that can then be tested experimentally, creating a synergistic feedback loop between in silico and in vitro research.

Expansion of this compound Applications in Emerging Biotechnological and Diagnostic Fields

Beyond its traditional use in clinical diagnostics, this compound and its future iterations have the potential to be applied in a range of emerging biotechnological and diagnostic fields.

Potential new applications include:

High-Throughput Screening (HTS): The simplicity and reliability of the this compound assay make it well-suited for HTS of large compound libraries to identify novel GGT inhibitors, which have potential as therapeutic agents for various diseases, including cancer.

Environmental Monitoring: GGT activity can be an indicator of microbial activity and nutrient cycling in environmental samples. This compound-based assays could be adapted for use in field-based environmental monitoring.

Food and Beverage Industry: GGT activity is relevant in certain food production processes. This compound could be used for quality control and process monitoring in these applications.

Cancer Research: Altered GGT expression is associated with many types of cancer and resistance to chemotherapy. Novel this compound analogs with enhanced sensitivity could be valuable tools for studying the role of GGT in cancer biology and for the development of targeted therapies.

The continued innovation in the design and application of this compound and its analogs will undoubtedly lead to new discoveries and advancements across a broad spectrum of scientific disciplines.

Q & A

Q. What are the critical parameters to optimize when using D-H-Glu-pNA as a substrate in protease activity assays?

Methodological Answer:

- Substrate Concentration : Perform a substrate titration (e.g., 0.1–2.0 mM) to determine the linear range of product formation while avoiding substrate inhibition .

- pH and Buffer Conditions : Validate buffer compatibility (e.g., Tris-HCl vs. phosphate buffers) to ensure enzyme stability and activity, referencing established protocols for similar proteases .

- Temperature Control : Use a thermostated spectrophotometer to maintain consistent reaction conditions, as small temperature fluctuations can alter kinetic rates .

- Negative Controls : Include assays without enzyme or with heat-inactivated enzyme to account for non-specific hydrolysis .

Q. How should researchers calibrate spectrophotometric measurements for p-nitroaniline (pNA) release in this compound assays?

Methodological Answer:

- Prepare a standard curve using synthetic pNA (e.g., 0–100 µM) at the assay wavelength (typically 405 nm).

- Validate linearity (R² > 0.98) and adjust for background absorbance from reaction components (e.g., buffers or cell lysates) .

- Use molar extinction coefficients (ε) from peer-reviewed sources (e.g., ε = 9,900 M⁻¹cm⁻¹ for pNA at 405 nm) to calculate enzymatic activity .

Q. What are the best practices for handling and storing this compound to ensure assay reproducibility?

Methodological Answer:

- Storage : Dissolve in anhydrous DMSO (10 mM stock), aliquot, and store at -20°C to prevent hydrolysis. Avoid freeze-thaw cycles .

- Purity Validation : Use HPLC or mass spectrometry to confirm substrate integrity before critical experiments .

- Lot Consistency : Document supplier lot numbers and compare kinetic parameters across batches to identify variability .

Advanced Research Considerations

Q. How can researchers resolve contradictions in reported kinetic parameters (e.g., Km, Vmax) for this compound across studies?

Methodological Answer:

- Buffer Composition Analysis : Compare ionic strength, divalent cations (e.g., Ca²⁺), and pH, which influence protease conformation and substrate binding .

- Enzyme Source Variability : Validate enzyme purity (e.g., SDS-PAGE) and activity using a reference substrate (e.g., BAPNA for trypsin-like proteases) .

- Statistical Robustness : Apply non-linear regression models (e.g., Michaelis-Menten fitting with GraphPad Prism) and report confidence intervals for Km/Vmax .

- Cross-Study Meta-Analysis : Aggregate data from multiple publications to identify trends or outliers using tools like RevMan or R .

Q. What strategies are recommended for adapting this compound assays to complex biological matrices (e.g., serum, tissue homogenates)?

Methodological Answer:

- Matrix Interference Mitigation : Pre-clear samples via centrifugation (10,000 ×g, 10 min) or size-exclusion filtration to remove particulates .

- Inhibition Controls : Add protease inhibitors (e.g., PMSF, EDTA) to parallel reactions to distinguish target protease activity from background .

- Signal Normalization : Use internal standards (e.g., spiked pNA) or parallel assays with fluorogenic substrates (e.g., D-H-Glu-AMC) for cross-validation .

Q. How can researchers validate the specificity of this compound cleavage in studies involving novel or uncharacterized proteases?

Methodological Answer:

- Inhibitor Profiling : Test enzyme activity in the presence of class-specific inhibitors (e.g., E-64 for cysteine proteases, pepstatin A for aspartic proteases) .

- Mutagenesis Studies : Compare cleavage efficiency using this compound and mutant substrates (e.g., D-H-Ala-pNA) to probe active-site specificity .

- Orthogonal Assays : Confirm results with alternative methods like FRET-based substrates or zymography .

Data Interpretation and Reporting

Q. What statistical approaches are most appropriate for analyzing time-dependent hydrolysis data from this compound assays?

Methodological Answer:

- Initial Rate Calculation : Use linear regression on the first 10% of reaction progress curves to avoid product inhibition artifacts .

- Error Propagation : Report standard deviations from triplicate technical and biological replicates to distinguish technical noise from biological variability .

- Software Tools : Utilize tools like KinTek Explorer for global fitting of kinetic models to complex datasets .

Q. How should researchers address discrepancies between in vitro this compound assays and in vivo protease activity observations?

Methodological Answer:

- Physiological Relevance Check : Compare assay conditions (e.g., pH, redox state) to the enzyme’s native environment .

- Post-Translational Modifications : Investigate phosphorylation/glycosylation states in vivo that may alter protease activity .

- Co-Factor Requirements : Test for dependence on ions (e.g., Zn²⁺ for metalloproteases) absent in simplified assay systems .

Reproducibility and Ethical Standards

Q. What documentation is essential to ensure reproducibility of this compound-based studies?

Methodological Answer:

- Detailed Protocols : Publish step-by-step methods, including substrate preparation, instrument settings, and data normalization steps .

- Raw Data Archiving : Share absorbance/time traces and standard curves via repositories like Zenodo or Figshare .

- Ethical Compliance : Adhere to NIH guidelines for reporting preclinical research, including randomization and blinding where applicable .

Q. How can researchers ethically address contradictory findings in this compound studies without data manipulation?

Methodological Answer:

- Transparent Reporting : Disclose all experimental conditions (e.g., substrate lot numbers, assay temperatures) in supplementary materials .

- Contradiction Analysis Frameworks : Apply root-cause analysis (RCA) to identify variables contributing to discrepancies (e.g., enzyme source, buffer composition) .

- Peer Collaboration : Engage in open data exchanges with other labs to validate findings under standardized conditions .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.